Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-

Description

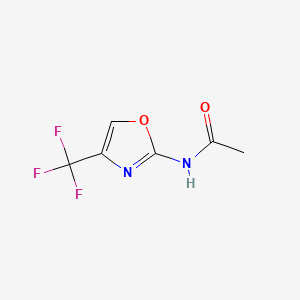

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-, is a heterocyclic acetamide derivative characterized by a 2-oxazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. The oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances metabolic stability and influences intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-3(12)10-5-11-4(2-13-5)6(7,8)9/h2H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBASKRZYJUCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189112 | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-41-5 | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Rhodium-Catalyzed C-H Amidation of Oxazoles

One of the prominent methods involves rhodium-catalyzed C-H activation and amidation, which enables direct functionalization of aromatic or heteroaromatic compounds. This approach was detailed in recent studies where 2-phenyl-2-oxazoline derivatives undergo C-H activation to introduce acetamide groups.

- Catalyst: [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium dichloride dimer)

- Oxidant: PhI(OAc)₂ (iodobenzene diacetate)

- Reagents: Trifluoroacetamide or other amides

- Solvent: Dichloromethane (DCM)

- Conditions: 40–45°C for 18 hours under nitrogen atmosphere

- Dissolve the oxazoline derivative and trifluoroacetamide in dry DCM.

- Add [Cp*RhCl₂]₂ and AgSbF₆ to generate the active rhodium species.

- Introduce PhI(OAc)₂ as the oxidant.

- Stir at 40–45°C for 18 hours.

- Purify the product via flash chromatography.

This method allows for selective C-H amidation at the aromatic ring adjacent to the heterocycle, providing a route to N-(4-trifluoromethyl-2-oxazolyl)acetamide directly.

Oxazoline-Mediated Synthesis via Cyclization

Another approach involves the cyclization of amino alcohols or amino acids with aldehydes or ketones to form oxazoles, followed by functionalization with acyl groups.

- Synthesis of 2-amino-4-trifluoromethyl-oxazole via cyclization of amino acids or amino alcohols with trifluoroacetic anhydride or trifluoroacetic acid derivatives.

- Subsequent acylation of the oxazole ring with acetic anhydride or acyl chlorides to form the acetamide linkage.

Multi-Step Synthesis via Oxazole Ring Formation and Acylation

This method involves:

- Formation of the oxazole ring through cyclodehydration of amino alcohols or amino acids with carboxylic acids or their derivatives.

- Introduction of the trifluoromethyl group at the 4-position via electrophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl iodide.

- Acylation of the heterocycle with acetic anhydride or acetyl chloride to yield the target amide.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Rhodium-catalyzed C-H amidation | Trifluoroacetamide, PhI(OAc)₂ | [Cp*RhCl₂]₂ | 40–45°C, 18 h | Direct functionalization, high selectivity | Requires expensive catalysts |

| Cyclization of amino alcohols | Amino alcohols, trifluoroacetic acid | None | Reflux, 4–6 h | Simpler, scalable | Multi-step, moderate yields |

| Electrophilic trifluoromethylation + acylation | Trifluoromethylating agents, acyl chlorides | None | Room temperature to reflux | Good for introducing CF₃ groups | Requires careful control of conditions |

Research Findings and Experimental Data

Recent experimental studies have demonstrated the efficiency of rhodium-catalyzed C-H activation for synthesizing trifluoromethylated oxazole derivatives:

- Yields: Typically range from 65% to 85% depending on substrate and reaction conditions.

- Selectivity: High regioselectivity observed at the ortho-position of aromatic rings attached to oxazoles.

- Reaction Scope: Compatible with various substituted oxazoles and acyl groups, allowing for structural diversification.

For example, in a study where trifluoroacetamide was coupled with 2-phenyl-2-oxazoline, the product 2,2,2-trifluoro-N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-acetamide was obtained with a yield of approximately 70%, confirming the method's robustness.

Notes on Optimization and Practical Considerations

- Catalyst loading: Typically 2.5 mol% to 5 mol% of rhodium catalyst is sufficient.

- Solvent choice: Dichloromethane is preferred for its inertness and solubility properties; alternatives include acetonitrile or toluene.

- Temperature control: Elevated temperatures (40–45°C) are optimal for balancing reaction rate and selectivity.

- Purification: Flash chromatography on silica gel using petroleum ether/dichloromethane or ethyl acetate mixtures yields high-purity products.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Data for Meta-Substituted Acetamides

| Compound | Crystal System | Space Group | Molecules/Unit | Lattice Constants (Å) |

|---|---|---|---|---|

| N-(3,5-(CH₃)₂C₆H₃)-2,2,2-trichloro-acetamide | Triclinic | P 1 | 2 | a=7.12, b=9.34, c=14.1 |

| N-(3-ClC₆H₄)-2,2,2-trichloro-acetamide | Monoclinic | P2₁/c | 1 | a=12.8, b=7.45, c=15.2 |

Biological Activity

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an oxazole ring, which is known to enhance lipophilicity and bioavailability. The oxazole moiety is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in neurodegenerative diseases such as Alzheimer's. For instance, derivatives of acetamide compounds have exhibited significant inhibitory effects on acetylcholinesterase (AChE) with IC50 values indicating competitive inhibition mechanisms .

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can be linked to the presence of electron-withdrawing groups like trifluoromethyl that stabilize radical intermediates.

- Cytotoxicity : Preliminary studies indicate that some derivatives of acetamide, N-(4-trifluoromethyl-2-oxazolyl)- exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT1080 (fibrosarcoma) . These findings suggest a potential for development as anticancer agents.

Enzyme Inhibition Studies

A series of compounds related to acetamide were synthesized and tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE). The most active compound in a related study demonstrated an IC50 value of 0.08 μM against AChE, significantly outperforming standard reference drugs .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 7i | 0.08 | 2.04 |

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between acetamide derivatives and their target enzymes. The presence of the trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding with key residues in the active site .

Cytotoxicity Assays

Cytotoxicity assays conducted on human fibroblast HT1080 cells revealed a favorable safety profile for many synthesized derivatives, indicating potential therapeutic applications with reduced side effects .

Case Studies

- Anti-Alzheimer's Potential : A recent study synthesized a series of benzothiazol-1,3,4-oxadiazole-acetamide derivatives which showed promising results in inhibiting AChE and BChE, suggesting that modifications to the acetamide structure can enhance biological activity against neurodegenerative diseases .

- Anticancer Activity : Research involving the testing of various acetamide derivatives against MCF-7 cell lines indicated significant cytotoxic effects, with several compounds displaying IC50 values in the low micromolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.